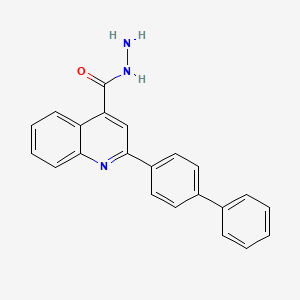

2-(4-Phenylphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(4-phenylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c23-25-22(26)19-14-21(24-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,23H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCBXZHQJVDKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-(4-Phenylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction of the carbohydrazide group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The phenyl group at the 2-position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Nitric acid, halogens; reactions are conducted under controlled temperature and solvent conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(4-Phenylphenyl)quinoline-4-carbohydrazide. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy against various bacterial strains.

Case Studies

- Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to be more effective than traditional antibiotics like ampicillin and gentamicin .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. The introduction of the phenyl group in the quinoline structure has been associated with increased potency against cancer cells.

Histone Deacetylase Inhibition

One of the significant mechanisms through which this compound may exert anticancer effects is through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In a series of in vitro experiments, derivatives of this compound demonstrated potent HDAC inhibitory activity, leading to reduced proliferation of various cancer cell lines . The compound was particularly effective against breast and colon cancer cells, suggesting its potential as a lead compound for further development.

Other Pharmacological Applications

In addition to its antibacterial and anticancer properties, this compound may have applications in other areas:

Anti-inflammatory Activity

Quinoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-II, which is involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Beyond antibacterial effects, quinoline derivatives have shown promise as antimicrobial agents against fungi and parasites, expanding their potential use in treating a wider range of infectious diseases .

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide, particularly in its role as a histone deacetylase inhibitor, involves the inhibition of histone deacetylase enzymes. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in altered gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include histone deacetylase isoforms, and the pathways involved are related to chromatin remodeling and gene transcription regulation.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among quinoline-4-carbohydrazide derivatives lie in the substituents at the 2-position of the quinoline ring. These modifications impact molecular weight, lipophilicity, and polarity, which are critical for bioavailability and target binding.

*Estimated based on molecular formula (C₂₆H₂₀N₃O).

- Polarity (TPSA) : Methoxy-substituted analogs show increased polarity due to the electron-donating methoxy group, enhancing solubility in aqueous environments .

Antimicrobial Activity

- 2-(4-Bromophenyl) Derivatives : Exhibit potent DNA gyrase inhibition (IC₅₀ ~1.2–3.8 µM against S. aureus), attributed to hydrophobic interactions with the enzyme’s active site .

- Chlorophenyl Derivatives : Demonstrated antitubercular activity (IC₅₀ ~5.5–6.4 µg/mL against Mycobacterium tuberculosis) .

Anticancer Activity

- Methoxyphenyl and Chlorophenyl Hybrids : Evaluated for cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values ranging from 2.5–10 µM. The 4-chlorophenyl variant showed superior activity due to enhanced electron-withdrawing effects .

Pharmacokinetic Profiles

Radar bioavailability analysis (Figure S3, ) highlights critical trends:

- Biphenyl and Bromophenyl Derivatives : Optimal lipophilicity (XLOGP3: 4.5–5.2) but suboptimal solubility (log S < -6).

- Methoxyphenyl Derivatives : Improved solubility (log S ~-4) due to higher polarity, though reduced membrane permeability.

Biological Activity

2-(4-Phenylphenyl)quinoline-4-carbohydrazide, with the molecular formula C22H17N3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its antibacterial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-Phenylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is generally performed in solvents such as ethanol or methanol under reflux conditions, followed by cooling and recrystallization to isolate the product.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has been tested against various bacterial strains using the agar diffusion method and broth dilution methods to determine minimum inhibitory concentrations (MIC).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 |

| Pseudomonas aeruginosa | >256 |

The compound exhibited significant activity against Staphylococcus aureus , with a MIC of 64 µg/mL, which is comparable to standard antibiotics like ampicillin. However, it showed weaker activity against MRSA and Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. It acts as a histone deacetylase inhibitor, which can lead to increased acetylation levels of histone proteins. This alteration in gene expression may result in reduced inflammation and potential therapeutic effects in conditions like cancer .

The mechanism of action for this compound primarily involves the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, the compound promotes increased acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that various quinoline derivatives showed enhanced antibacterial activity due to structural modifications. Among these, compounds similar to this compound were noted for their effectiveness against Gram-positive bacteria like S. aureus , while also being evaluated for their cytotoxicity against human cell lines .

- Histone Deacetylase Inhibition : Another research highlighted the role of quinoline derivatives as potential therapeutic agents in cancer treatment through their action as histone deacetylase inhibitors. The study emphasized the importance of structural features in determining biological activity .

Chemical Reactions Analysis

Step 1: Formation of Quinoline-4-carboxylic Acid

The Pfitzinger reaction is used to synthesize the core quinoline structure. Isatin (a ketone) reacts with a substituted acetophenone (e.g., 4-bromoacetophenone or similar derivatives) in ethanol under basic conditions (e.g., KOH) at elevated temperatures (80°C) . For 2-(4-phenylphenyl)quinoline-4-carboxylic acid, the acetophenone would need to have a 4-phenylphenyl substituent.

Reaction Conditions :

| Reagent | Role | Temperature | Solvent |

|---|---|---|---|

| Isatin | Ketone precursor | 80°C | Ethanol |

| Substituted acetophenone | Alkylating agent | 80°C | Ethanol |

| KOH | Base | 80°C | Ethanol |

Step 2: Conversion to Carbohydrazide

The carboxylic acid intermediate is treated with hydrazine hydrate in ethanol under reflux conditions to form the carbohydrazide derivative . This step replaces the hydroxyl group (-OH) of the carboxylic acid with a hydrazide (-NH-NH₂) group.

Reaction Conditions :

| Reagent | Role | Temperature | Solvent |

|---|---|---|---|

| Hydrazine hydrate | Nucleophile | Reflux | Ethanol |

Characterization Techniques

The synthesized compound is validated using spectroscopic and analytical methods:

Pfitzinger Reaction

The reaction involves the formation of a β-keto ester intermediate, which undergoes cyclization to form the quinoline ring .

Hydrazine Hydrazide Formation

Hydrazine hydrate attacks the carbonyl carbon of the carboxylic acid, forming a hydrazide via nucleophilic substitution .

Structural Insights

The compound’s molecular formula is C₂₂H₁₇N₃O , derived from the quinoline core, a 4-phenylphenyl substituent, and a carbohydrazide group . Its structure includes:

-

A quinoline ring system.

-

A 4-phenylphenyl group at position 2.

-

A carbohydrazide (-CONHNH₂) group at position 4.

Spectroscopic data (e.g., NMR, IR) confirm the absence of the original carboxylic acid’s -OH group and the presence of hydrazide NH protons .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Phenylphenyl)quinoline-4-carbohydrazide and its derivatives?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of ethyl quinoline-4-carboxylate intermediates via condensation reactions between substituted benzaldehydes and ethyl acetoacetate derivatives.

- Step 2 : Hydrazinolysis of the ester group using hydrazine hydrate under reflux in ethanol or glacial acetic acid to yield the carbohydrazide core.

- Step 3 : Functionalization of the phenyl substituents via cross-coupling (e.g., Suzuki-Miyaura for bromophenyl derivatives) or nucleophilic substitution. Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing quinoline-4-carbohydrazide derivatives?

A combination of techniques ensures structural validation:

- 1H/13C NMR : Confirms hydrazide formation (N-H peaks at δ 9–11 ppm) and substituent positions on the quinoline and phenyl rings.

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹).

- Mass Spectrometry (ESI-MS or HRMS) : Verifies molecular weight and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolves absolute stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

SAR strategies focus on:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Br, Cl) at the 4-position of the phenyl ring enhances DNA-gyrase inhibition, as seen in bromophenyl derivatives (IC₅₀: 1.2–3.8 μM against E. coli) .

- Hybridization : Conjugation with oxadiazole or thiadiazole moieties improves antiproliferative activity (e.g., IC₅₀: 8.3 μM against MCF-7 cells) by enhancing DNA intercalation .

- Steric Effects : Bulky substituents on the quinoline core reduce membrane permeability, necessitating computational docking to optimize binding pockets .

Q. What methodological approaches are used to evaluate the cytotoxicity and mechanism of action of quinoline-4-carbohydrazide derivatives?

- In Vitro Assays :

- MTT/PrestoBlue : Measures viability in cancer cell lines (e.g., HepG2, A549) after 48–72 hours of exposure.

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations.

- Target Validation :

- Enzyme Inhibition : DNA gyrase supercoiling assays (IC₅₀ determination via gel electrophoresis).

- Reactive Oxygen Species (ROS) Detection : DCFH-DA fluorescence in antioxidant studies .

Q. How can computational methods enhance the design of quinoline-4-carbohydrazide derivatives?

- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR-TK or DNA gyrase. For example, bromophenyl derivatives show ΔG values of −9.2 kcal/mol, indicating strong binding .

- ADMET Prediction (SwissADME) : Optimizes logP (2.5–3.5) and bioavailability scores while minimizing hepatotoxicity risks.

- DFT Calculations (Gaussian) : Models electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.